Product packaging for Fraxiresinol 1-O-glucoside(Cat. No.:)

Fraxiresinol 1-O-glucoside

Cat. No.: B029264
M. Wt: 566.5 g/mol
InChI Key: YPAOREQYVAAYMG-FRKCGNQASA-N
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Description

Contextualization of Lignan (B3055560) Glycosides within Phytochemistry

Lignans (B1203133) are a large group of polyphenolic compounds derived from the shikimic acid pathway in plants. nih.gov They are formed by the dimerization of two phenylpropane units. mdpi.com Lignan glycosides are a subset of lignans where one or more hydroxyl groups are attached to a sugar moiety, most commonly glucose. This glycosylation often increases the water solubility and stability of the lignan.

Lignans are widely distributed in the plant kingdom and can be found in various parts of plants, including roots, stems, leaves, fruits, and seeds. nih.govtandfonline.com They are particularly abundant in sources like flaxseed and sesame seeds. nih.gov In recent years, numerous new lignan glycosides have been isolated and identified from various plant sources, expanding the known chemical diversity of this class of compounds. tandfonline.comacs.orgtandfonline.com

Significance of Fraxiresinol (B13069351) 1-O-glucoside as a Bioactive Natural Product

Fraxiresinol 1-O-glucoside has been isolated from several plant species, including Olea europaea (olive) and Stauntonia hexaphylla. nih.govnih.govjst.go.jp Research has indicated that this compound possesses a range of potential biological activities.

Studies have highlighted its antioxidant properties, which are often attributed to the phenolic nature of the molecule. cymitquimica.com This antioxidant capacity is a key area of interest for its potential health benefits. cymitquimica.com Furthermore, research suggests that this compound may exhibit anti-inflammatory and anti-cancer effects. cymitquimica.com For instance, a study on Arum italicum tuber extract, which is rich in lignans including this compound, showed cytotoxic effects against human gastric carcinoma (AGS) and lung carcinoma (A549) cancer cell lines. mdpi.comcabidigitallibrary.org

Table 2: Reported Biological Activities of this compound and Related Lignan Glycosides

Biological ActivityCompound/ExtractStudy DetailsSource
Antioxidant This compoundExhibits antioxidant properties. cymitquimica.com
Anti-inflammatory This compoundPotential anti-inflammatory effects have been noted. cymitquimica.com
Anticancer This compoundPotential anti-cancer effects are being investigated. cymitquimica.com
Cytotoxicity Arum italicum tuber extract (rich in this compound)Showed viability loss of AGS and A549 cancer cells. mdpi.comcabidigitallibrary.org
α-glucosidase inhibition Arum italicum tuber extract (rich in this compound)Showed significant inhibition of the α-glucosidase enzyme. mdpi.com

Overview of Current Academic Research Trajectories for this compound

Current research on this compound is multifaceted, exploring its natural sources, biological activities, and potential applications.

Isolation and Identification: Researchers continue to identify and isolate this compound and other lignan glycosides from new plant sources. tandfonline.comtandfonline.comnih.gov For example, it has been identified in the roots of Osmanthus fragrans and the tubers of Arum italicum. mdpi.comnih.gov This work is crucial for understanding the distribution of this compound in the plant kingdom.

Biological Activity Screening: A significant portion of research is dedicated to evaluating the bioactivities of this compound. This includes in vitro and in vivo studies to confirm and characterize its antioxidant, anti-inflammatory, and anticancer properties. cymitquimica.commdpi.com The inhibitory effects of extracts containing this compound on enzymes like α-glucosidase are also being explored, suggesting potential applications in managing hyperglycemia. mdpi.com

Biosynthesis and Metabolic Engineering: There is a growing interest in understanding the biosynthetic pathways of lignan glycosides in plants. frontiersin.orgnih.gov This knowledge could be leveraged for the biotechnological production of these compounds, potentially through microbial fermentation, to overcome the limitations of extraction from natural sources. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H34O13 B029264 Fraxiresinol 1-O-glucoside

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,3R,4S,5S,6R)-2-[[(3R,3aS,6S,6aR)-3-(4-hydroxy-3,5-dimethoxyphenyl)-6-(4-hydroxy-3-methoxyphenyl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]furan-3a-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H34O13/c1-34-16-6-12(4-5-15(16)29)24-14-10-37-25(13-7-17(35-2)20(30)18(8-13)36-3)27(14,11-38-24)40-26-23(33)22(32)21(31)19(9-28)39-26/h4-8,14,19,21-26,28-33H,9-11H2,1-3H3/t14-,19-,21-,22+,23-,24-,25-,26+,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPAOREQYVAAYMG-FRKCGNQASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C2C3(COC(C3CO2)C4=CC(=C(C=C4)O)OC)OC5C(C(C(C(O5)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1O)OC)[C@@H]2[C@]3(CO[C@@H]([C@H]3CO2)C4=CC(=C(C=C4)O)OC)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

566.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Natural Occurrence and Chemodiversity of Fraxiresinol 1 O Glucoside

Botanical Sources and Distribution

Fraxiresinol (B13069351) 1-O-glucoside has been identified in several distinct plant families and genera. Its occurrence is often specific to certain plant organs, highlighting the compartmentalization of secondary metabolite biosynthesis within the plant.

Arum italicum, commonly known as Italian arum, is a notable source of Fraxiresinol 1-O-glucoside. Phytochemical analyses have revealed a significant prevalence of this compound, particularly within the tubers of the plant. A comparative analysis between the leaves and tubers of Arum italicum demonstrated that the tuber extract is exceptionally rich in lignans (B1203133), with a fraxiresinol glycoside, identified as this compound, being the major compound. mdpi.com In contrast, the leaf extract is characterized by a high concentration of flavonoid glycosides, indicating a distinct phytochemical profile between the different organs of the plant. mdpi.com

The olive tree, Olea europaea, is another botanical source of this compound. This lignan (B3055560) has been isolated from the bark of this species. The presence of this compound in the bark suggests its role in the defense mechanisms of the tree, as bark is a primary site of interaction with external environmental stressors.

While direct isolation of this compound from Stauntonia hexaphylla is not as extensively documented, studies on related species and the genus have identified various lignan glycosides. For instance, research on Stauntonia chinensis has led to the isolation of other lignan glycosides. Given the phytochemical similarities within the genus, it is plausible that Stauntonia hexaphylla also contains this compound or structurally related compounds.

The roots of Osmanthus fragrans, or sweet olive, have been found to contain this compound. This finding is part of a broader investigation into the chemical constituents of this plant, which is valued in traditional medicine and for its aromatic properties. The localization of this lignan in the roots points to its potential involvement in root-specific physiological and ecological functions.

Comparative Phytochemical Profiling Across Plant Species and Organs

The distribution of this compound is not uniform across the plant kingdom, nor is it consistent within a single plant. The concentration and presence of this compound can vary significantly between species and different plant organs.

As highlighted in the case of Arum italicum, the tubers are the primary storage site for this compound, while the leaves produce a different set of secondary metabolites. mdpi.com This organ-specific accumulation is a common phenomenon in plant biochemistry and is influenced by genetic and environmental factors. In Olea europaea, the compound is found in the bark, a protective outer layer. The roots of Osmanthus fragrans are the identified source of this lignan. This differential distribution suggests that the biosynthesis and accumulation of this compound are tightly regulated and likely serve specific functions in each plant part.

Table 1: Distribution of this compound in Various Botanical Sources

Botanical Source Plant Organ Prevalence
Arum italicum Tuber Major compound
Olea europaea Bark Present
Stauntonia hexaphylla Not specified Presence of related lignan glycosides
Osmanthus fragrans Roots Present

Association with Other Lignan Derivatives

This compound rarely occurs in isolation. It is typically found alongside a suite of other structurally related lignan derivatives. This co-occurrence provides insights into the biosynthetic pathways and the chemical diversity within a plant.

In the tubers of Arum italicum, this compound is accompanied by other lignans, including Medioresinol. mdpi.com The presence of both compounds suggests a common biosynthetic origin, likely from the shikimate pathway, which produces the precursors for many aromatic compounds.

The term "Fraxiresinol hexoside isomers" refers to other glycosidic forms of fraxiresinol where the sugar moiety is a hexose (B10828440) (a six-carbon sugar) but may differ in its type (e.g., glucose, galactose, mannose) or the stereochemistry of the glycosidic bond. The presence of such isomers would further contribute to the chemical diversity of the plant extract. The specific isomers present can vary depending on the plant species and the enzymes involved in glycosylation.

Table 2: Co-occurring Lignan Derivatives with this compound

Plant Source Co-occurring Lignan
Arum italicum Medioresinol
Olea europaea (+)-1-Acetoxypinoresinol-4'-β-D-glucoside

Advanced Methodologies for Extraction and Isolation of Fraxiresinol 1 O Glucoside

Conventional Extraction Techniques

Conventional methods for extracting natural products, such as solvent-based extraction, maceration, percolation, and reflux, have been widely used for their simplicity and accessibility. eurekabiomedical.comnih.gov These techniques generally involve the use of organic solvents and can be time-consuming. nih.gov

Solvent-Based Extraction (e.g., Ethanol (B145695), Methanol (B129727), Water)

The principle of "like dissolves like" is fundamental in solvent-based extraction. eurekabiomedical.com The selection of an appropriate solvent is critical and depends on the polarity of the target compound. mdpi.com For fraxiresinol (B13069351) 1-O-glucoside, which possesses both polar (due to the glucose moiety and hydroxyl groups) and less polar (the lignan (B3055560) backbone) characteristics, a range of solvents and their aqueous mixtures are often employed.

Ethanol: A polar solvent, ethanol is effective in extracting a wide array of compounds, including both polar and nonpolar substances. mdpi.com Its safety for use in food and pharmaceutical applications makes it a preferred choice. mdpi.com Aqueous ethanol solutions, often in concentrations like 70% or 80%, are frequently used to enhance the extraction of glycosides by increasing the solvent's polarity. nih.govnih.gov

Methanol: As a highly polar solvent, methanol demonstrates excellent solubility for polar compounds. mdpi.com Similar to ethanol, aqueous methanol solutions are commonly used to optimize the extraction of polar and semi-polar glycosides. foodandnutritionresearch.net For instance, 80% methanol has been shown to be effective for extracting polyphenols. foodandnutritionresearch.net

Water: Being a highly polar and "green" solvent, water is a cost-effective and safe option. nih.govmostwiedzy.pl However, its efficiency for extracting less polar compounds can be limited. nih.gov To improve yields, water extraction often requires higher temperatures. nih.gov The use of acidified water can also enhance the extraction of certain phenolic compounds by improving their stability. csic.es

The choice of solvent significantly affects the extraction yield and the profile of co-extracted compounds. The table below summarizes the general applicability of these solvents.

SolventPolarityAdvantagesCommon Usage for Glycosides
Ethanol PolarSafe, effective for a broad range of polaritiesOften used as an aqueous solution (e.g., 70-95%) to extract glycosides and other phenolic compounds. mdpi.comdergipark.org.tr
Methanol HighHigh solubility for polar compoundsFrequently used in aqueous mixtures (e.g., 80%) for efficient extraction. mdpi.comfoodandnutritionresearch.net
Water Very HighSafe, low-cost, environmentally friendlyUsed for highly polar compounds; often requires heat to improve efficiency. nih.govmostwiedzy.pl

Maceration, Percolation, and Reflux Methodologies

These traditional techniques are based on the principle of leaching the target compounds from the plant material into a solvent over a period of time.

Maceration: This simple method involves soaking the plant material in a solvent in a sealed container at room temperature for a period ranging from hours to days. e3s-conferences.orgresearchgate.net While straightforward, it can be time-consuming and may result in lower extraction efficiency compared to other methods. nih.gov

Percolation: Considered more efficient than maceration, percolation is a continuous process where fresh solvent is constantly passed through the plant material packed in a column called a percolator. nih.gove3s-conferences.org This continuous flow of fresh solvent helps to maintain a concentration gradient, facilitating a more complete extraction. nih.gov

Reflux Extraction: This technique involves boiling the solvent with the plant material and condensing the vapor back into the extraction vessel. nih.gov The elevated temperature increases the solubility of the target compounds and the extraction rate. nih.gov Reflux is generally more efficient than maceration and percolation, requiring less time and solvent. nih.gov However, it is not suitable for thermolabile compounds that may degrade at the solvent's boiling point. nih.gov

TechniquePrincipleAdvantagesDisadvantages
Maceration Soaking plant material in a solvent at room temperature. e3s-conferences.orgSimple, requires minimal equipment. researchgate.netTime-consuming, potentially low efficiency. nih.gov
Percolation Continuous flow of fresh solvent through the plant material. nih.govMore efficient than maceration. nih.govCan still be a relatively slow process.
Reflux Continuous boiling and condensation of the solvent. nih.govFaster and more efficient than maceration and percolation, requires less solvent. nih.govNot suitable for heat-sensitive compounds. nih.gov

Modern and Green Extraction Technologies

In response to the limitations of conventional methods, modern extraction technologies have been developed. These techniques, often referred to as "green extraction," offer advantages such as reduced extraction times, lower solvent consumption, and increased efficiency. frontiersin.orgresearchgate.net

Ultrasound-Assisted Extraction (UAE)

UAE utilizes high-frequency sound waves (>20 kHz) to create acoustic cavitation in the solvent. nih.gov The formation and collapse of these cavitation bubbles generate intense local pressures and temperatures, leading to the disruption of plant cell walls and enhanced mass transfer of the target compounds into the solvent. nih.govmdpi.com

Key parameters that influence the efficiency of UAE include:

Solvent Composition and Volume: The choice of solvent remains crucial, and its properties can be augmented by the ultrasonic waves. nih.gov

Temperature: Mild temperatures are often sufficient, which helps to prevent the degradation of thermolabile compounds. nih.gov

Ultrasonic Power and Frequency: Higher power generally leads to greater cell disruption and faster extraction, though optimization is needed to avoid compound degradation. nih.gov

Extraction Time: UAE significantly reduces extraction times, often from hours to minutes. researchgate.net

Research has shown that UAE can lead to higher yields of phenolic compounds and glycosides compared to conventional methods. researchgate.net For example, a study on orange peel extraction demonstrated significantly higher yields of flavanone (B1672756) glycosides with UAE compared to conventional solvent extraction. researchgate.net

Microwave-Assisted Extraction (MAE)

MAE employs microwave energy to heat the solvent and the plant material directly and efficiently. researchgate.netanton-paar.com The microwaves cause the polar molecules within the plant cells to oscillate, generating heat and pressure that ruptures the cell walls and releases the intracellular contents into the solvent. researchgate.netslideshare.net

Factors affecting MAE efficiency include:

Microwave Power: Controls the heating rate and extraction efficiency. mdpi.com

Solvent Type: Solvents with high dielectric constants (polar solvents) are more efficient at absorbing microwave energy. researchgate.net The inclusion of water can enhance the ability of organic solvents to penetrate the plant matrix. researchgate.net

Extraction Time and Temperature: MAE dramatically shortens extraction times, often to just a few minutes, and allows for precise temperature control. researchgate.netanton-paar.com

Solvent-to-Sample Ratio: Optimizing this ratio is important for achieving maximum yield without excessive solvent use. mdpi.com

MAE is recognized for its speed, reduced solvent consumption, and high extraction yields, making it a powerful alternative to conventional techniques. researchgate.netresearchgate.net

Pressurized Liquid Extraction (PLE)

Also known as Accelerated Solvent Extraction (ASE), PLE utilizes solvents at elevated temperatures and pressures, keeping the solvent in its liquid state above its normal boiling point. mdpi.comchromatographyonline.com These conditions decrease the viscosity and surface tension of the solvent while increasing its penetration and solubilizing power, leading to rapid and efficient extractions. mdpi.comnih.gov

Key advantages of PLE include:

Reduced Extraction Time: Extractions are typically completed in 20-30 minutes. chromatographyonline.com

Lower Solvent Consumption: The high efficiency of the process significantly reduces the amount of solvent required compared to methods like Soxhlet extraction. chromatographyonline.comnih.gov

Automation: PLE systems are often fully automated, allowing for high sample throughput. chromatographyonline.com

Suitability for a Range of Polarities: By adjusting the solvent and temperature, PLE can be optimized for compounds of varying polarities. csic.es

The table below provides a comparison of these modern extraction techniques.

TechniquePrincipleKey AdvantagesTypical Extraction Time
Ultrasound-Assisted Extraction (UAE) Acoustic cavitation disrupts cell walls. nih.govReduced extraction time, lower temperature, increased yield. nih.gov10-60 minutes researchgate.netopenagrar.de
Microwave-Assisted Extraction (MAE) Direct heating of solvent and sample via microwave energy. researchgate.netVery fast, reduced solvent use, high efficiency. anton-paar.comresearchgate.net15-30 minutes anton-paar.com
Pressurized Liquid Extraction (PLE) Solvent extraction at elevated temperature and pressure. mdpi.comFast, low solvent consumption, automated, high efficiency. chromatographyonline.comnih.gov20-40 minutes chromatographyonline.com

Chromatographic Purification Strategies

Following extraction, the crude extract contains a complex mixture of compounds. Chromatographic techniques are essential for the selective isolation and purification of Fraxiresinol 1-O-glucoside.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and quantification of this compound in plant extracts. libretexts.org Coupled with detectors like Diode Array Detectors (DAD) or Mass Spectrometry (MS), HPLC provides high resolution, sensitivity, and specificity. nih.govcabidigitallibrary.org

Reverse-phase HPLC (RP-HPLC) is the most common mode used for separating this compound. phcog.comamericanpharmaceuticalreview.com In this setup, a nonpolar stationary phase, typically a C18 (octadecyl silica) column, is used with a polar mobile phase. phcog.comresearchgate.net The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. d-nb.info A gradient elution is often employed, where the composition of the mobile phase is changed over time to achieve optimal separation of compounds with varying polarities. researchgate.net

For the analysis of this compound, a typical mobile phase consists of a mixture of water (often acidified with formic or acetic acid to improve peak shape) and an organic solvent like acetonitrile. nih.govcabidigitallibrary.orgmdpi.com The use of HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) is particularly powerful, as it allows for both the identification of the compound based on its specific mass-to-charge ratio (m/z) and fragmentation pattern, and its accurate quantification. nih.gov For example, in an analysis of Arum italicum tuber extract, this compound was identified by its [M-H]⁻ ion at m/z 565 and key fragment ions at m/z 403, 385, 373, 355, and 295. cabidigitallibrary.org

Table 2: Examples of HPLC Conditions for this compound Analysis

Plant Source Column Mobile Phase Detection Reference
Osmanthus fragrans Roots Not specified Acetonitrile and water with 0.1% formic acid (gradient) HPLC-MS/MS nih.gov
Fraxinus mandshurica Syncronis C18 (50 x 2.1 mm, 1.7 µm) Acetonitrile and water with 0.1% formic acid (gradient) HPLC-MS/MS mdpi.com
Arum italicum Tuber Hypersil Gold C18 (100 x 2.1 mm, 1.9 µm) Acetonitrile and water with 0.1% formic acid (gradient) UHPLC-DAD-ESI/MS cabidigitallibrary.org

This table summarizes various HPLC conditions used in the literature for the detection and analysis of this compound.

While analytical HPLC is used for identification and quantification, semi-preparative HPLC is employed to isolate larger quantities of a target compound, typically in the milligram range. o-cp.depubcompare.ai This is a crucial step for obtaining pure this compound for further structural elucidation (e.g., by NMR) or for bioactivity studies. phytopurify.com The principles of separation in semi-preparative HPLC are identical to those in analytical HPLC, but the scale is larger. lcms.cz

The transition from an analytical to a semi-preparative method involves a process called "scaling up". lcms.cz An optimized analytical reverse-phase method for this compound can be adapted for purification. This typically involves using a column with the same stationary phase chemistry (e.g., C18) but with a larger internal diameter and particle size to accommodate a higher sample load. o-cp.de Consequently, the flow rate of the mobile phase is increased, and larger volumes of the crude extract are injected. pubcompare.ai A fraction collector is used to automatically collect the eluent at the specific retention time corresponding to the target compound. o-cp.de The collected fractions containing the purified this compound can then be combined and the solvent evaporated to yield the isolated compound. pubcompare.ai

Table 3: Comparison of Typical Analytical and Semi-Preparative HPLC Parameters

Parameter Analytical HPLC Semi-Preparative HPLC
Column I.D. 2.1 - 4.6 mm 7.8 - 21.2 mm
Flow Rate 0.2 - 1.0 mL/min 5 - 40 mL/min
Injection Volume 5 - 20 µL 100 µL - several mL
Purpose Identification & Quantification Purification & Isolation
Yield Nanogram to microgram Milligram to gram

This table highlights the key differences in scale and purpose between analytical and semi-preparative HPLC. libretexts.orgo-cp.depubcompare.aichromatographyonline.com

Sophisticated Analytical Characterization of Fraxiresinol 1 O Glucoside Structure

Mass Spectrometry-Based Characterization

Mass spectrometry (MS) is a powerful analytical tool that measures the mass-to-charge ratio (m/z) of ions. Various MS techniques have been employed to characterize Fraxiresinol (B13069351) 1-O-glucoside, each offering unique advantages in structural analysis.

Ultra-High-Performance Liquid Chromatography with Diode Array Detector and Electrospray Ionization Mass Spectrometry (UHPLC-DAD-ESI/MS)

UHPLC-DAD-ESI/MS is a highly sensitive and efficient technique for the analysis of complex mixtures. In the study of plant extracts, this method has been instrumental in identifying Fraxiresinol 1-O-glucoside. dntb.gov.uamdpi.com For instance, in an analysis of Arum italicum tuber extracts, this compound was identified as a major lignan (B3055560) derivative. mdpi.comresearchgate.net The technique combines the separation power of UHPLC with the detection capabilities of a diode array detector and the mass analysis of ESI-MS. mdpi.com The ESI source ionizes the molecule, typically forming a deprotonated molecule [M-H]⁻ in negative ion mode. cabidigitallibrary.org In one such analysis, this compound (identified as Fraxiresinol hexoside) produced a deprotonated molecular ion at an m/z of 565. cabidigitallibrary.org

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS provides an additional layer of structural information by subjecting the ions to fragmentation. This technique has been successfully used to identify and characterize this compound in various plant sources, such as the roots of Osmanthus fragrans. nih.govsemanticscholar.org In a typical analysis, the precursor ion of this compound is selected and fragmented to produce a characteristic pattern of product ions. nih.gov This fragmentation pattern is crucial for distinguishing it from its isomers. nih.govsemanticscholar.org

High-Resolution Quadrupole Time-of-Flight Mass Spectrometry (HR QTOF MS)

HR QTOF MS provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. For this compound, which has a molecular formula of C₂₇H₃₄O₁₃, the calculated exact mass is 566.19994113 Da. nih.gov Experimental data from HR QTOF MS analysis of Osmanthus fragrans roots confirmed the presence of Fraxiresinol 1-O-β-D-glucoside with a measured m/z of 565.1905 in negative ion mode, which corresponds to the [M-H]⁻ ion. nih.gov This high mass accuracy is vital for the unambiguous identification of the compound. nih.gov

Analysis of MS/MS Fragmentation Patterns

The fragmentation pattern of this compound in MS/MS experiments provides significant structural information. The glycosidic bond is often the most labile and tends to cleave first. nih.gov A characteristic fragmentation involves the neutral loss of the glucose moiety (162 Da), leading to the formation of the aglycone fragment. nih.govsemanticscholar.orgmdpi.com

In the MS/MS spectrum of this compound, a prominent fragment ion is observed at m/z 385.1, corresponding to the deprotonated aglycone [M-H-180]⁻ (loss of a glucose unit). nih.govsemanticscholar.org Another significant fragment appears at m/z 403.1, resulting from the loss of a glucose residue minus a water molecule [M-H-162]⁻. nih.govsemanticscholar.org The relative intensity of these fragments can help in structural elucidation. For this compound, the ion at m/z 385.1 is typically more intense than the ion at m/z 403.1. nih.govsemanticscholar.org Further fragmentation of the aglycone produces a series of characteristic ions at m/z values such as 373.1, 355.2, 325.2, 310.2, 295.2, 280.2, and 181.1. cabidigitallibrary.orgnih.govsemanticscholar.org

Table 1: Mass Spectrometry Data for this compound
TechniqueIon ModePrecursor Ion (m/z)Major Fragment Ions (m/z)Reference
HPLC-MS/MSNegative565.1403.1, 385.1, 373.1, 355.2, 325.2, 310.2, 295.2, 280.2, 181.1, 166.1 nih.govsemanticscholar.org
UHPLC-DAD-ESI/MSNegative565295, 373, 403 cabidigitallibrary.org
HR QTOF MSNegative565.1905Not specified nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for the definitive structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

Two-Dimensional NMR (COSY, HMQC, HMBC, TOCSY)

Two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the unambiguous structural elucidation of complex natural products like this compound. These advanced techniques resolve overlapping signals found in 1D spectra and reveal through-bond and through-space correlations between nuclei, providing a detailed molecular map. ebi.ac.ukresearchgate.net

COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment is fundamental for identifying protons that are coupled to each other, typically over two or three bonds. sdsu.edu In the analysis of this compound, COSY spectra are used to trace the connectivity of protons within the distinct spin systems of the molecule. This includes establishing the relationships between adjacent protons in the tetrahydrofuran (B95107) core of the lignan, the protons on the two aromatic rings, and, crucially, tracing the proton-proton connectivities throughout the glucose moiety from the anomeric proton to the CH₂OH group. researchgate.net

HMQC/HSQC (Heteronuclear Single Quantum Coherence): The Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC) experiment correlates the chemical shifts of protons directly to the carbons to which they are attached (¹JCH). youtube.com This is a critical step for assigning the ¹³C NMR spectrum. For this compound, each proton signal in the ¹H NMR spectrum is paired with its corresponding carbon signal, allowing for the definitive assignment of every protonated carbon in both the fraxiresinol aglycone and the glucoside unit. mdpi.comresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range correlations between protons and carbons, typically over two or three bonds (²JCH and ³JCH). youtube.com This technique is arguably the most powerful for assembling the complete molecular structure from its constituent fragments. Key HMBC correlations for this compound would include:

Correlation between the anomeric proton (H-1') of the glucose unit and the C-1 carbon of the fraxiresinol aglycone, confirming the glycosylation site.

Correlations from the methoxy (B1213986) protons to their respective carbons on the aromatic rings (C-3, C-5, and C-3''), confirming their positions.

Correlations between protons on the tetrahydrofuran ring and carbons in the aromatic rings, establishing the linkage of the core lignan structure. researchgate.net

TOCSY (Total Correlation Spectroscopy): The TOCSY experiment identifies all protons within a given spin system, not just those that are directly coupled. researchgate.net When applied to this compound, irradiating the anomeric proton (H-1') of the glucose moiety would ideally reveal cross-peaks to all other protons within the sugar ring (H-2', H-3', H-4', H-5', and H-6'), confirming it as a glucopyranoside unit. nih.gov

A summary of the application of 2D NMR techniques is presented in the table below.

2D NMR Technique Type of Correlation Application for this compound Structure
COSY ¹H-¹H (2-3 bonds)Identifies adjacent protons; traces spin systems within the glucose and lignan moieties. sdsu.edu
HSQC/HMQC ¹H-¹³C (1 bond)Assigns each protonated carbon by linking ¹H and ¹³C signals. youtube.com
HMBC ¹H-¹³C (2-3 bonds)Connects molecular fragments; confirms glycosylation site and substituent positions. researchgate.net
TOCSY ¹H-¹H (throughout a spin system)Confirms the entire proton sequence of the glucose unit from a single signal. researchgate.net

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a rapid and non-destructive analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. nih.govmsu.edu The IR spectrum of this compound displays characteristic absorption bands that correspond to its key structural features.

The spectrum is typically characterized by the following absorptions:

Hydroxyl Groups (-OH): A strong, broad absorption band is observed in the region of 3400-3200 cm⁻¹. This band arises from the O-H stretching vibrations of the multiple phenolic and alcoholic hydroxyl groups present in the molecule, including those on the aromatic rings and the glucose unit.

Aromatic C-H Stretching: Absorption bands corresponding to the C-H stretching of the aromatic rings typically appear just above 3000 cm⁻¹.

Aliphatic C-H Stretching: Absorptions for the aliphatic C-H stretching vibrations of the tetrahydrofuran ring and the glucose moiety are observed in the region of 2950-2850 cm⁻¹.

Aromatic C=C Stretching: The presence of the two substituted benzene (B151609) rings is confirmed by characteristic C=C stretching vibrations in the 1610-1510 cm⁻¹ and 1460-1420 cm⁻¹ regions. researchgate.net

C-O Stretching: Strong absorption bands for C-O stretching from the ether and alcohol functionalities are prominent in the fingerprint region, typically between 1270 cm⁻¹ and 1030 cm⁻¹. msu.edu

Functional Group Vibrational Mode **Characteristic Absorption Range (cm⁻¹) **
Hydroxyl (-OH)O-H Stretch3400 - 3200 (Broad)
Aromatic C-HC-H Stretch~3100 - 3000
Aliphatic C-HC-H Stretch~2950 - 2850
Aromatic RingC=C Stretch~1610 - 1420
Ether, AlcoholC-O Stretch~1270 - 1030

Integration of Spectroscopic Data for Definitive Structure Elucidation

The definitive structure of this compound is not determined by a single analytical method but through the careful integration of data from multiple spectroscopic techniques, primarily High-Resolution Mass Spectrometry (HRMS) and a suite of NMR experiments. ebi.ac.ukresearchgate.net

The elucidation process follows a systematic pathway:

Molecular Formula Determination: HRMS is first used to determine the exact mass of the molecule, from which a highly accurate molecular formula (C₂₇H₃₄O₁₃) is calculated. nih.gov This provides the foundational information on the number and type of atoms present.

Functional Group Identification: Infrared (IR) spectroscopy provides initial, rapid confirmation of the principal functional groups, such as hydroxyls (-OH), aromatic rings, and ether (C-O-C) linkages, which is consistent with the proposed lignan glycoside structure. glycoscience.ru

Carbon Skeleton Analysis: ¹³C NMR and Distortionless Enhancement by Polarization Transfer (DEPT) experiments reveal the total number of carbon atoms and classify them into methyl (-CH₃), methylene (B1212753) (-CH₂), methine (-CH), and quaternary carbons. This carbon count must match the molecular formula from HRMS.

Proton Environment Analysis: The ¹H NMR spectrum provides detailed information on the chemical environment, number, and multiplicity of all protons in the molecule. However, due to the complexity of the structure, significant signal overlap is common, necessitating 2D NMR for complete assignment. nih.gov

Connectivity and Assembly via 2D NMR: This is the most crucial phase where the molecular puzzle is assembled. researchgate.net

COSY spectra establish the proton-proton connectivities, allowing for the tracing of the spin systems of the individual structural units (the two aromatic rings, the furanofuran core, and the glucose). researchgate.net

HSQC spectra link every proton to its directly attached carbon, effectively mapping the proton data onto the carbon skeleton. mdpi.com

HMBC spectra provide the final and most critical links. Long-range correlations are used to piece together the fragments identified by COSY and HSQC. For this compound, HMBC data unambiguously confirms the connection between the syringyl and guaiacyl moieties through the tetrahydrofuran ring and, most importantly, establishes the glycosidic linkage between the anomeric proton of the glucose and the C-1 position of the fraxiresinol aglycone. researchgate.net

By systematically combining the information from HRMS (what atoms), IR (what functional groups), 1D NMR (what types of C and H), and 2D NMR (how they are all connected), a single, definitive chemical structure for this compound can be confidently assigned. ebi.ac.uknih.gov

Structure Activity Relationship Sar Studies of Fraxiresinol 1 O Glucoside and Analogues

Elucidation of Structural Features Critical for Bioactivity

Fraxiresinol (B13069351) 1-O-glucoside is a furofuran lignan (B3055560) glycoside. Its bioactivity is a composite of the contributions from its core lignan structure, the specific substitutions on its aromatic rings, and the attached glucose molecule. Lignans (B1203133), as a class, are known for a wide array of biological activities, including antioxidant, anti-inflammatory, and antitumor effects, which are largely attributed to the phenolic moieties within their structures. researchgate.netnih.gov

Key structural features of Fraxiresinol 1-O-glucoside critical for its bioactivity include:

The Furofuran Core: The central tetrahydrofurofuran ring system provides a rigid scaffold that dictates the spatial orientation of the two phenylpropane units. This specific stereochemistry is crucial for how the molecule fits into the binding sites of biological targets. jst.go.jp

Phenolic Hydroxyl Groups: The presence of free phenolic hydroxyl groups on the aromatic rings is a common feature of antioxidant lignans. researchgate.net These groups can donate a hydrogen atom to scavenge free radicals, thus mitigating oxidative stress.

Methoxy (B1213986) Substituents: Fraxiresinol possesses three methoxy (-OCH₃) groups on its aromatic rings. nih.govsemanticscholar.org The number and position of these groups can significantly influence the molecule's electronic properties and its ability to interact with specific receptors, thereby modulating its biological activity and specificity.

The Glycosidic Bond: The glucose moiety is attached at the C-1 position of the fraxiresinol aglycone. jst.go.jp This glycosylation is a critical feature that enhances the compound's water solubility and bioavailability. cymitquimica.com The position and nature of this sugar linkage can dramatically alter the pharmacological profile compared to the aglycone or other glycosylated isomers.

Research on extracts rich in this compound has pointed towards specific bioactivities. For instance, a tuber extract of Arum italicum, where this compound is a major lignan component, demonstrated significant inhibitory activity against the α-glucosidase enzyme, suggesting a potential role in managing hyperglycemia. mdpi.comresearchgate.net This activity is likely dependent on the precise arrangement of the entire molecule, allowing it to interact effectively with the enzyme's active site.

Comparative Analysis with Related Lignans and Glycosides

The bioactivity of this compound can be better understood by comparing it with structurally related lignans and their glycosides. Lignans such as pinoresinol (B1678388), medioresinol, and syringaresinol (B1662434) share the same furofuran core but differ in the substitution patterns on their aromatic rings. semanticscholar.orgmdpi.commdpi.com

For example, pinoresinol has one hydroxyl and one methoxy group on each aromatic ring. Fraxiresinol differs by having an additional methoxy group on one of the rings. semanticscholar.org This seemingly minor structural change can lead to different biological activities or potencies. Studies on various plant extracts have identified numerous isomers and related lignan glycosides, highlighting the chemical diversity that can arise from a common structural backbone. semanticscholar.orgnih.gov

A compelling example of how subtle structural differences affect bioactivity comes from a study on two other lignan glycosides, (-)-syringaresinol-4-O-β-D-glucoside (SAG) and (-)-syringaresinol-4'-O-β-D-monoglucoside (SBG), isolated from Albizia julibrissin. mdpi.comresearchgate.net These compounds were found to noncompetitively inhibit the human serotonin (B10506) transporter (SERT), a key target for antidepressant drugs. mdpi.comnih.gov The study revealed that these lignan glycosides bind to an allosteric site on the transporter, inducing a conformational change that inhibits serotonin uptake. mdpi.comnih.gov

The table below presents a comparative analysis of this compound and the related lignan glycosides that inhibit SERT. This comparison underscores how variations in the aglycone structure and the position of glycosylation can influence biological targets and inhibitory potency.

CompoundLignan AglyconeGlycosylation PositionTargetBioactivity (Ki value)
This compound FraxiresinolC-1α-glucosidase (inferred)Not determined
(-)-syringaresinol-4-O-β-D-glucoside (SAG) (-)-SyringaresinolC-4Serotonin Transporter (SERT)5.25 ± 0.30 µM mdpi.com
(-)-syringaresinol-4'-O-β-D-monoglucoside (SBG) (-)-SyringaresinolC-4'Serotonin Transporter (SERT)8.51 ± 0.51 µM mdpi.com

This table is based on available research data. The activity of this compound on α-glucosidase is inferred from studies on extracts where it is a major component. mdpi.comresearchgate.net

This comparative data illustrates the principle of SAR: even closely related molecules can exhibit distinct pharmacological profiles and potencies based on their unique structural attributes.

Influence of Glycosylation on Pharmacological Potency and Selectivity

Glycosylation, the attachment of sugar moieties to a molecule, is a critical post-translational modification in nature that significantly impacts a compound's function. lshtm.ac.uk For pharmacological agents, the presence, type, and position of a glycan can profoundly influence potency, selectivity, solubility, and stability. ptfarm.plnih.gov

Key Effects of Glycosylation:

Solubility and Bioavailability: The addition of a hydrophilic sugar like glucose generally increases a compound's water solubility, which can improve its absorption and distribution in the body. cymitquimica.com

Stability and Protection: Glycosylation can protect a molecule from enzymatic degradation or metabolism, potentially increasing its half-life in circulation. mdpi.com It can also stabilize the protein structure of a target. nih.gov

Target Recognition and Binding: A glycan can be an essential part of the pharmacophore, directly interacting with a biological target. In some cases, the absence of glycosylation completely abolishes the antimicrobial activity of peptides. lshtm.ac.uk Glycosylation can alter substrate recognition, binding affinity, and turnover rates, with effects that can be either stimulating or inhibiting. nih.govmdpi.com The sugar moiety can also guide the molecule to a specific receptor, overcoming low affinity of the aglycone part. lshtm.ac.uk

Potency and Selectivity: By modifying how a compound interacts with its target and off-target molecules, glycosylation can fine-tune its potency and selectivity. A classic example is the lignan podophyllotoxin, a potent but toxic antitumor agent. Its synthetic glycoside derivatives, etoposide (B1684455) and teniposide, are clinically successful anticancer drugs with improved therapeutic profiles, demonstrating how glycosylation can be a powerful tool to enhance efficacy and reduce toxicity. ptfarm.pl

FeatureAglycone (Fraxiresinol)Glycoside (this compound)General Effect of Glycosylation
Water Solubility LowerHigherIncreases bioavailability cymitquimica.com
Metabolic Stability Potentially lowerPotentially higherProtects from degradation mdpi.com
Target Affinity VariableModulated (Increased/Decreased)Alters substrate recognition and binding nih.gov
Selectivity VariableModulatedCan improve therapeutic index ptfarm.pl

Preclinical Pharmacokinetic Investigations of Fraxiresinol 1 O Glucoside

In Vitro Absorption and Metabolism Studies

In vitro models are instrumental in predicting the oral absorption and metabolic fate of xenobiotics. For lignan (B3055560) glucosides like Fraxiresinol (B13069351) 1-O-glucoside, Caco-2 cell monolayers and liver microsomes are commonly employed to assess intestinal permeability and hepatic metabolism, respectively.

Intestinal Permeability (Caco-2 Cell Model)

Studies on analogous lignan glucosides, such as secoisolariciresinol (B192356) diglucoside (SDG) and sesaminol (B613849) triglucoside, suggest that Fraxiresinol 1-O-glucoside likely exhibits low permeability across the intestinal epithelium in its glycosidic form. The Caco-2 cell model, which mimics the human intestinal barrier, has been used to evaluate the transport of various lignans (B1203133).

For instance, the permeability of secoisolariciresinol (the aglycone of SDG) and its metabolites, enterodiol (B191174) and enterolactone (B190478), was found to be consistent with passive diffusion. nih.gov However, the permeation of the glucoside form, SDG, was not detected, indicating that the glycosyl moiety hinders its transport across the Caco-2 cell monolayer. nih.gov Similarly, a study on sesaminol triglucoside (ST) demonstrated that while it could be transported through the Caco-2 monolayer, its permeability was relatively low. eui.eu It is therefore anticipated that this compound would follow a similar pattern, with the glucose group limiting its direct absorption. The initial and crucial step for its absorption would likely be the hydrolysis of the glycosidic bond to release the aglycone, fraxiresinol. This deglycosylation is primarily carried out by intestinal microflora. cambridge.orgnih.gov

Interactive Data Table: Caco-2 Permeability of Structurally Similar Lignan Glucosides

CompoundApparent Permeability Coefficient (Papp) (cm/s)Transport MechanismReference
Secoisolariciresinol Diglucoside (SDG)Not Detected- nih.gov
Secoisolariciresinol (SECO)8.0 ± 0.4 x 10⁻⁶Passive Diffusion nih.gov
Enterodiol7.7 ± 0.2 x 10⁻⁶Passive Diffusion nih.gov
Enterolactone13.7 ± 0.2 x 10⁻⁶Passive Diffusion nih.gov
Sesaminol Triglucoside (ST)1.07 ± 0.21 x 10⁻⁶- eui.eu

This table presents data from studies on lignan glucosides structurally similar to this compound to infer its likely low permeability.

Hepatic Metabolism (Liver Microsomes)

Once absorbed, the aglycone, fraxiresinol, is expected to undergo extensive metabolism, primarily in the liver. In vitro studies using rat and human liver microsomes have been instrumental in elucidating the metabolic pathways of various lignans. frontiersin.orgnih.govresearchgate.net For lignans, the primary metabolic reactions are phase I (oxidation, including hydroxylation and demethylation) and phase II (conjugation with glucuronic acid or sulfate). nih.govnih.gov

Studies on the lignan dehydrodiisoeugenol (B190919) in rat liver microsomes revealed several metabolic pathways, including oxidation, demethylation, and ring-opening. nih.gov Similarly, investigations into four lignans from Schisandra chinensis in rat and human liver microsomes showed that multiple CYP450 isozymes are involved in their metabolism. frontiersin.org Pinoresinol (B1678388) diglucoside (PDG) metabolism in rats has been shown to involve furan-ring opening, dimethoxylation, glucuronidation, and sulfation. nih.gov Therefore, it is plausible that fraxiresinol, the aglycone of this compound, is also a substrate for various CYP450 enzymes and undergoes extensive phase II conjugation, leading to the formation of glucuronide and sulfate (B86663) metabolites.

Animal Model Studies for Distribution and Elimination (e.g., tissue distribution, metabolite profiling)

Animal models, particularly rats, are widely used to investigate the in vivo pharmacokinetics of lignan glucosides, providing data on tissue distribution and metabolite profiles.

Tissue Distribution

Following oral administration, lignan glucosides and their metabolites are distributed to various tissues. Studies on sesaminol triglucoside in rats have shown that the highest concentrations of the parent compound and its metabolites are found in the gastrointestinal tract (stomach and intestines), followed by the liver and kidneys. acs.orgnih.govnih.govacs.org This distribution pattern is consistent with the primary sites of absorption and metabolism. A study on pinoresinol diglucoside also identified metabolites in the liver, heart, spleen, kidneys, and lungs of rats. nih.gov

Given these findings, it is anticipated that after oral administration of this compound, the highest concentrations of its metabolites would be observed in the gastrointestinal tract, liver, and kidneys of animal models. The distribution to other tissues would likely be dependent on the physicochemical properties of the circulating metabolites.

Interactive Data Table: Tissue Distribution of Lignan Metabolites in Rats

LignanTissueMajor Metabolites DetectedReference
Sesaminol TriglucosideSmall Intestine, Large Intestine, Liver, KidneySesaminol, Sesaminol Sulfate, Sesaminol Glucuronide acs.orgnih.govacs.org
Pinoresinol DiglucosideLiver, Kidneys, Lungs, Heart, SpleenGlucuronidated and Sulfated Metabolites nih.gov

This table summarizes findings on the tissue distribution of metabolites from lignan glucosides structurally related to this compound in rat models.

Metabolite Profiling

Metabolite profiling studies are essential to identify the chemical forms of the compound that exist in the body after administration. For lignan glucosides, the parent compound is often undetectable in plasma, and the primary circulating and excreted forms are the aglycone and its phase II conjugates. acs.orgacs.org

In a study with secoisolariciresinol diglucoside (SDG) in rats, SDG itself was not detected in plasma. acs.orgacs.org Instead, its aglycone, secoisolariciresinol (SECO), and the mammalian lignans enterodiol and enterolactone were the main compounds identified. acs.org Similarly, after oral administration of sesaminol triglucoside to rats, the primary metabolite found in tissues was sesaminol glucuronide. nih.govacs.org A comprehensive study on pinoresinol diglucoside in rats identified a total of 51 metabolites in plasma, urine, feces, and various organs, with glucuronidation and sulfation being the main metabolic pathways. nih.gov

Therefore, following oral administration of this compound, it is expected that the parent compound will not be present in systemic circulation. Instead, fraxiresinol and its glucuronidated and sulfated conjugates are likely to be the major metabolites detected in plasma, urine, and feces.

Synthetic Approaches and Bioactivity of Fraxiresinol 1 O Glucoside Derivatives

Chemical Synthesis Strategies for Fraxiresinol (B13069351) 1-O-glucoside

The chemical synthesis of Fraxiresinol 1-O-glucoside, a complex natural product, presents a considerable challenge that requires precise control of stereochemistry. While a specific total synthesis of this compound is not extensively detailed in publicly available literature, the synthesis of similar lignan (B3055560) glycosides provides a roadmap for potential strategies. These approaches generally involve the separate synthesis of the aglycone (Fraxiresinol) and a protected glucosyl donor, followed by a stereoselective glycosylation reaction.

Key synthetic strategies for analogous compounds often employ methods such as the Koenigs-Knorr reaction . This classical method involves the reaction of a glycosyl halide (e.g., acetobromoglucose) with the aglycone in the presence of a promoter, typically a silver or mercury salt. The success of this reaction is highly dependent on the protecting groups on the sugar moiety and the reaction conditions to ensure the desired β-glycosidic linkage, which is characteristic of this compound.

Another prominent strategy is the use of glycosyl trichloroacetimidates . This method, often catalyzed by a Lewis acid such as boron trifluoride etherate, is known for its efficiency and stereoselectivity in forming glycosidic bonds. The trichloroacetimidate (B1259523) donor is generally more stable than the corresponding glycosyl halide and can be activated under milder conditions.

Enzymatic synthesis represents a greener and often highly stereoselective alternative to traditional chemical methods. researchgate.net Glucosyltransferases and β-glucosidases can be employed to catalyze the formation of the glycosidic bond. researchgate.net These enzymatic approaches offer the advantage of high regioselectivity and stereoselectivity, often eliminating the need for complex protection and deprotection steps. researchgate.net For instance, β-glucosidases from various sources have been successfully used in the synthesis of other natural glucosides. researchgate.net

The synthesis of the Fraxiresinol aglycone itself would likely involve the stereoselective construction of the furofuran lignan core. This could be achieved through various methods, including oxidative coupling of monolignol precursors or asymmetric synthesis starting from chiral building blocks.

Table 1: General Chemical Synthesis Strategies for Glycosides

StrategyGlycosyl DonorPromoter/CatalystKey Features
Koenigs-Knorr ReactionGlycosyl HalideSilver or Mercury SaltsClassical method, requires stoichiometric promoter.
Glycosyl Trichloroacetimidate MethodGlycosyl TrichloroacetimidateLewis Acids (e.g., BF₃·OEt₂)High yielding, stereoselective, stable donor.
Enzymatic SynthesisActivated Sugar (e.g., UDP-glucose) or simple glucoseGlucosyltransferases or β-GlucosidasesHigh stereoselectivity and regioselectivity, mild conditions. researchgate.net

Design and Synthesis of Novel Fraxiresinol Derivatives

The design and synthesis of novel derivatives of this compound are driven by the goal of enhancing its biological activity, improving its pharmacokinetic properties, and elucidating its mechanism of action through structure-activity relationship (SAR) studies. mdpi.com The modification of natural products to create semi-synthetic analogues is a common strategy in drug discovery. mdpi.com

The design of new Fraxiresinol derivatives would likely focus on several key structural features:

Modification of the Phenolic Hydroxyl Groups: The hydroxyl groups on the aromatic rings of the Fraxiresinol moiety are prime targets for modification. Esterification or etherification of these groups can alter the compound's polarity, lipophilicity, and potential for hydrogen bonding, which can in turn influence its bioavailability and target interactions.

Alterations to the Furofuran Core: Modifications to the central lignan skeleton, while synthetically challenging, could lead to significant changes in the molecule's three-dimensional shape and rigidity, potentially impacting its binding affinity to biological targets.

Derivatization of the Glucose Moiety: The hydroxyl groups of the glucose unit can be acylated or alkylated to modulate the molecule's solubility and cell permeability. Furthermore, replacement of the glucose with other sugar moieties could explore the impact of the glycone on biological activity.

Introduction of Bioisosteres: Replacing certain functional groups with bioisosteres, which are substituents with similar physical or chemical properties, can lead to analogues with improved pharmacological properties. mdpi.com

The synthesis of these derivatives would typically start from the natural this compound or its aglycone, Fraxiresinol. Standard organic synthesis reactions such as acylation, alkylation, and etherification would be employed to introduce the desired functional groups. For example, the reaction of this compound with various acid chlorides or anhydrides in the presence of a base would yield ester derivatives.

Bioactivity Screening and Mechanistic Evaluation of Synthesized Analogues

Following the synthesis of novel Fraxiresinol derivatives, a crucial step is to screen them for biological activity. This process typically involves a battery of in vitro assays to assess their potential therapeutic effects. Given the known antioxidant and anti-inflammatory properties of many lignans (B1203133), initial screening would likely focus on these areas.

Bioactivity screening could involve assays such as:

Antioxidant Activity Assays: Methods like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay, and cellular antioxidant activity (CAA) assays would be used to evaluate the ability of the derivatives to neutralize free radicals.

Anti-inflammatory Activity Assays: The inhibitory effects on key inflammatory enzymes like cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX) could be assessed. Furthermore, the ability to suppress the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in cell-based models, such as lipopolysaccharide (LPS)-stimulated macrophages, would be a key indicator of anti-inflammatory potential.

Anticancer Activity Assays: The cytotoxicity of the synthesized analogues against various cancer cell lines would be evaluated using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Mechanistic evaluation of the most promising analogues would then be undertaken to understand how they exert their biological effects. This could involve a range of techniques:

Enzyme Inhibition Kinetics: For derivatives showing inhibitory activity against specific enzymes, kinetic studies would be performed to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive).

Western Blot Analysis: This technique would be used to investigate the effect of the derivatives on the expression levels of key proteins involved in signaling pathways related to inflammation or cancer.

Gene Expression Analysis: Techniques like quantitative real-time PCR (qRT-PCR) could be used to determine if the compounds modulate the expression of genes involved in their biological activity.

In Silico Molecular Docking: Computational studies can provide insights into the potential binding modes of the synthesized analogues with their biological targets, helping to rationalize the observed structure-activity relationships. mdpi.com

The data obtained from these screenings and mechanistic studies would be crucial for identifying lead compounds with improved efficacy and for guiding the further design and optimization of Fraxiresinol-based therapeutic agents.

Future Directions in Academic Research on Fraxiresinol 1 O Glucoside

In-depth Elucidation of Biosynthetic Pathways in Plant Systems

A fundamental area of future research is the detailed mapping of the biosynthetic pathway of Fraxiresinol (B13069351) 1-O-glucoside in plants. Lignans (B1203133), including fraxiresinol, are synthesized via the phenylpropanoid pathway. However, the specific enzymes and regulatory mechanisms that lead to the formation of Fraxiresinol 1-O-glucoside are not fully understood. Future studies will likely focus on identifying and characterizing the specific cytochrome P450 enzymes and UDP-glucosyltransferases (UGTs) involved in its synthesis. csic.es Understanding these pathways is crucial for several reasons. It can provide insights into plant metabolism and the role of these compounds in plant defense. csic.esnih.gov Moreover, this knowledge is a prerequisite for metabolic engineering to enhance the production of this compound in plants or to transfer the pathway to microbial systems for sustainable production. Research into the biosynthesis of other glycosides, such as cyanogenic glycosides, has revealed complex regulatory networks and the involvement of specific enzyme families like CYP79 and CYP71, which could serve as a model for investigating fraxiresinol biosynthesis. nih.gov

Exploration of Novel Plant Sources and Sustainable Bioproduction

This compound has been identified in various plant species, including Olea europaea (olive) and Stauntonia hexaphylla. nih.gov It has also been detected in the tubers of Arum italicum and in Korean mint (Agastache rugosa). mdpi.comcabidigitallibrary.orgmdpi.comresearchgate.net A significant future research direction will be to screen a wider range of plant species to identify new and potentially richer sources of this compound. This exploration could uncover plants with unique metabolic profiles and high yields of this compound.

Beyond identifying natural sources, a major focus will be on developing sustainable methods for its production. This could involve:

Plant cell and tissue culture: Establishing cell or tissue cultures of high-yielding plant species to produce the compound under controlled laboratory conditions.

Metabolic engineering: As the biosynthetic pathway is elucidated, genetic engineering techniques could be used to upregulate the expression of key enzymes in plants, leading to increased accumulation of this compound.

Heterologous expression: Transferring the identified biosynthetic genes into microbial hosts like yeast or bacteria to create "cell factories" for large-scale, sustainable production. This approach has been successfully used for other plant-derived compounds.

Advanced Mechanistic Studies Using Omics Technologies (e.g., Proteomics, Metabolomics)

To understand the biological effects of this compound at a molecular level, future research will increasingly rely on "omics" technologies. mdpi.com Proteomics and metabolomics can provide a global view of the changes that occur in cells or organisms upon exposure to this compound. nih.govplos.orgnih.gov

Proteomics: This involves the large-scale study of proteins. frontiersin.org By comparing the proteome of cells treated with this compound to untreated cells, researchers can identify proteins whose expression levels are altered. This can reveal the cellular pathways and processes that are modulated by the compound, offering clues about its mechanism of action.

Metabolomics: This is the systematic study of the unique chemical fingerprints that specific cellular processes leave behind—the metabolites. nih.govfrontiersin.org Metabolomic analysis can identify changes in the metabolic profile of cells or tissues in response to this compound, providing insights into its effects on metabolism and other cellular functions.

These omics approaches can help to identify potential protein targets and signaling pathways affected by this compound, moving beyond observational studies to a more mechanistic understanding of its bioactivity. mdpi.com

Investigation of Synergistic Effects with Other Natural Compounds

Natural extracts often contain a complex mixture of compounds that can interact to produce a greater effect than the sum of their individual parts—a phenomenon known as synergy. nih.gov Future research should investigate the potential synergistic effects of this compound with other natural compounds. For example, studies could explore its interactions with other polyphenols, flavonoids, or lignans commonly found in the same plant sources. nih.gov

By testing combinations of this compound with other bioactive molecules, researchers may uncover enhanced antioxidant, anti-inflammatory, or other beneficial activities. nih.gov This line of inquiry is important for understanding the bioactivity of whole plant extracts and could guide the development of potent and effective formulations for various applications.

Development of Standardized Analytical Reference Materials

To ensure the quality, consistency, and comparability of research findings across different laboratories, the development of a certified reference material (CRM) for this compound is essential. brammerstandard.comlgcstandards.commicromeritics.comsigmaaldrich.comcaymanchem.com A CRM is a highly purified and well-characterized standard that can be used for:

Calibration of analytical instruments: Ensuring the accuracy of quantitative measurements. caymanchem.com

Method validation: Confirming that analytical methods are reliable and fit for purpose. caymanchem.com

Quality control: Monitoring the performance of analytical tests over time. caymanchem.com

The availability of a this compound CRM, produced according to international standards such as ISO 17034 and ISO/IEC 17025, would be a critical step in advancing research and facilitating the potential development of commercial applications. lgcstandards.comcaymanchem.com

Application of Computational Chemistry and Molecular Docking for Target Identification

Computational methods, particularly molecular docking, are powerful tools for predicting the interactions between small molecules like this compound and biological macromolecules, such as proteins. mdpi.comopenaccessjournals.comchemrxiv.org Future research will likely employ these in silico techniques to:

Identify potential protein targets: By docking this compound against libraries of protein structures, researchers can identify proteins to which it is likely to bind. openaccessjournals.comchemrxiv.org

Predict binding affinity and mode: Molecular docking can provide insights into the strength and nature of the interaction between this compound and its potential targets. nih.gov

Guide further experimental studies: The predictions from molecular docking can be used to prioritize targets for experimental validation, making the research process more efficient.

These computational approaches can accelerate the discovery of the molecular mechanisms underlying the biological activities of this compound. mdpi.com

Translational Research for Nutraceutical and Functional Food Applications (Focus on research aspects, not product development)

Translational research will be crucial to bridge the gap between basic scientific discoveries and potential applications in human health. researchgate.net For this compound, this research will focus on its potential as a bioactive component in nutraceuticals and functional foods. nih.govmdpi.com Key research questions in this area include:

Bioavailability and metabolism: Investigating how this compound is absorbed, distributed, metabolized, and excreted in the body.

Efficacy in preclinical models: Using cell culture and animal models to study the effects of this compound on relevant physiological processes and disease markers.

Mechanisms of action in a nutritional context: Understanding how this compound interacts with other dietary components and influences biological pathways related to health and disease.

This research will provide the scientific evidence needed to support the potential use of this compound as a functional ingredient in foods designed to promote well-being. researchgate.net

Q & A

Q. How can Fraxiresinol 1-O-glucoside be reliably identified and quantified in plant extracts?

Fraxiresinol 1-O-glucoside can be identified using high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS). For quantification, reverse-phase HPLC with a C18 column (e.g., 250 mm × 4.6 mm, 5 μm) and a mobile phase of methanol-water (gradient elution) is recommended. LC-MS/MS in multiple reaction monitoring (MRM) mode enhances specificity, using precursor-to-product ion transitions such as m/z 565 → 403 for Fraxiresinol 1-O-glucoside . NMR analysis (¹H and ¹³C) is critical for structural confirmation, particularly to distinguish regioisomers (e.g., hexoside isomers) .

Q. What extraction methods optimize the yield of this compound from plant tissues?

Methanol-water (70:30, v/v) extraction under sonication (30–60 min) at 40°C is commonly used. Optimization via response surface methodology (RSM) can refine parameters like solvent ratio, temperature, and extraction time. Post-extraction, solid-phase extraction (SPE) with C18 cartridges improves purity by removing interfering compounds .

Q. What are the primary natural sources of this compound?

Fraxiresinol 1-O-glucoside is reported in Ligustrum lucidum (Oleaceae) and Ilex pubescens (Aquifoliaceae). Its presence is confirmed through phytochemical profiling using LC-MS/MS and NMR, with concentrations varying by plant organ (e.g., higher in leaves than roots) .

Advanced Research Questions

Q. Which enzymes catalyze the biosynthesis of this compound, and how can their activity be characterized?

Biosynthesis involves UDP-glycosyltransferases (UGTs) for glucosylation and acyltransferases (ATs) for subsequent modifications. For example, UGT85AF10 (SiUGT1) in Sesamum indicum transfers glucose to the 1-OH position of fraxiresinol. Enzyme activity assays using recombinant proteins (expressed in E. coli or yeast) and substrates like hydroxytyrosol or tyrosol are critical. Kinetic parameters (e.g., Km, Vmax) should be measured via LC-MS/MS monitoring of product formation .

Q. How can regioselective acylation of this compound be achieved in vitro?

Acylation at specific glucose positions (3-, 4-, or 6-OH) depends on acyltransferase specificity. For instance, SiAT1 and SiAT2 from S. indicum preferentially attach caffeoyl groups to the 4-OH position. Substrate specificity assays with caffeoyl-CoA as a donor and NMR analysis of reaction products are essential to confirm regioselectivity. Non-enzymatic isomerization under alkaline conditions must be controlled .

Q. What experimental strategies resolve contradictions in reported acylation positions of this compound derivatives?

Contradictions may arise from non-enzymatic isomerization or analytical limitations. Use deuterated solvents in NMR to stabilize labile acyl groups and employ low-temperature LC-MS/MS conditions. Compare enzymatic vs. non-enzymatic acylation products via time-course assays .

Q. How can transcriptome data guide the discovery of this compound biosynthetic genes?

Transcriptome profiling of methyl jasmonate (MeJA)-treated tissues identifies co-expressed UGTs and ATs. Phylogenetic analysis against characterized enzymes (e.g., UGT85 family) narrows candidates. CRISPR/Cas9 knockout or RNAi silencing in plant cell cultures validates gene function .

Q. What in vitro models are suitable for assessing this compound’s bioactivity?

Use enzyme inhibition assays (e.g., α-glucosidase, cyclooxygenase-2) and cell-based models (e.g., LPS-induced inflammation in RAW 264.7 macrophages). Dose-response curves (IC50) and molecular docking studies can elucidate mechanisms. Ensure purity (>95% by HPLC) to avoid confounding effects .

Notes for Methodological Rigor

  • Contamination Control : Use deuterated solvents in NMR to avoid acyl migration artifacts .
  • Enzyme Assays : Include negative controls (heat-inactivated enzymes) to confirm catalytic activity .
  • Data Reproducibility : Triplicate independent experiments with statistical analysis (e.g., ANOVA) are mandatory for kinetic studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.